molecular formula C16H13N3O7S2 B13760784 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- CAS No. 22136-09-0

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-

Cat. No.: B13760784
CAS No.: 22136-09-0
M. Wt: 423.4 g/mol
InChI Key: WJBNEMQYSHMDPS-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- is a complex organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, leather, and paper industries due to their bright and diverse color range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid.

    Coupling Reaction: The diazonium salt formed is then coupled with a naphthalenesulfonic acid derivative under alkaline conditions to form the azo compound.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic reagents like halogens and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the leather industry for tanning and dyeing leather products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color and other properties. In biological systems, the compound can bind to proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 5-Amino-2-naphthalenesulfonic acid
  • 6-Amino-1-naphthol-3-sulfonic acid

Uniqueness

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable azo bonds and its vibrant color make it particularly valuable in dye applications. Additionally, its sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications.

Properties

IUPAC Name

7-amino-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O7S2/c17-10-5-6-11-9(7-10)8-14(28(24,25)26)15(16(11)20)19-18-12-3-1-2-4-13(12)27(21,22)23/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNEMQYSHMDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O7S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066763
Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-
Source EPA DSSTox
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Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22136-09-0
Record name 7-Amino-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-2-naphthalenesulfonic acid
Source CAS Common Chemistry
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Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)-
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Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-
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Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-
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Record name 7-amino-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2-sulphonic acid
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Record name 7-Amino-4-hydroxy-3-(2-sulfophenylazo)-2-naphthalenesulfonic acid
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